2-(2-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid
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Overview
Description
2-(2-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid is a derivative of indole, a significant heterocyclic system found in natural products and drugs. Indole derivatives are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
The synthesis of 2-(2-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid can be achieved through several synthetic routes. One common method involves the reaction of methyl 2-nitrophenylacetic acid with formaldehyde, tetrabutylammonium iodide, and potassium carbonate in toluene . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-(2-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like toluene or ethanol, and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Due to its biological activities, it is being explored for potential therapeutic applications in treating various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 2-(2-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole ring system allows it to bind with high affinity to multiple receptors, influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-(2-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone involved in growth and development.
Methyl 2-(1H-indol-3-yl)acetate: Found in apples and has antitumor activity.
(2-Oxo-2,3-dihydro-1H-indol-3-yl)acetic acid: Another indole derivative with similar chemical properties.
The uniqueness of this compound lies in its specific structure, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
2-(2-methyl-2,3-dihydro-1H-indol-3-yl)acetic acid |
InChI |
InChI=1S/C11H13NO2/c1-7-9(6-11(13)14)8-4-2-3-5-10(8)12-7/h2-5,7,9,12H,6H2,1H3,(H,13,14) |
InChI Key |
RTWBUCVRWNEDHN-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(C2=CC=CC=C2N1)CC(=O)O |
Origin of Product |
United States |
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